
1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is a chemical compound that features a pyrrolidine ring attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole ring.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or imidazole rings are substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives of the pyrrolidine ring.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted imidazole and pyrrolidine derivatives.
科学研究应用
1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
相似化合物的比较
- 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
- 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride
- 1-Methyl-4-(pyrrolidin-3-yl)-1H-triazole hydrochloride
Uniqueness: 1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is unique due to its specific ring structure and the presence of both imidazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H14ClN3 |
|---|---|
分子量 |
187.67 g/mol |
IUPAC 名称 |
1-methyl-4-pyrrolidin-3-ylimidazole;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-5-8(10-6-11)7-2-3-9-4-7;/h5-7,9H,2-4H2,1H3;1H |
InChI 键 |
XYAHUPHJMBTZCF-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)C2CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


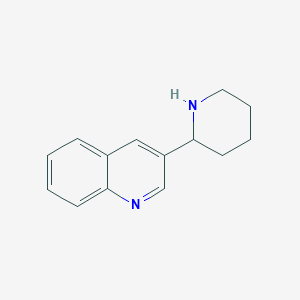
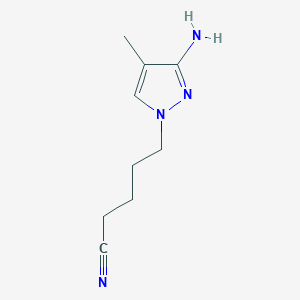
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)



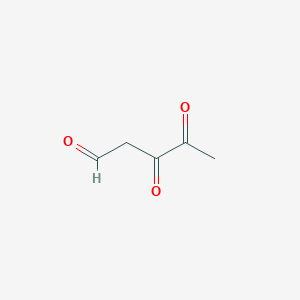
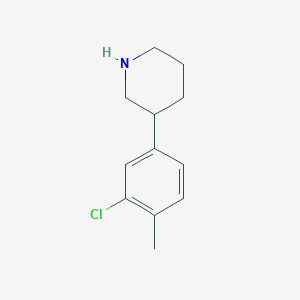
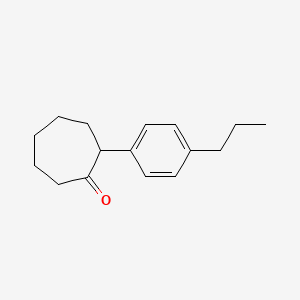
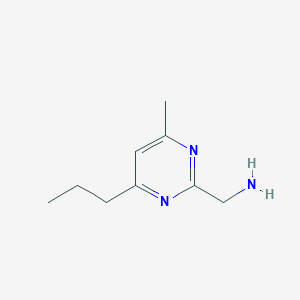


![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)

